[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol
Description
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyridin-4-yl group and at position 4 with a hydroxymethyl (-CH$_2$OH) moiety. Such dual functionality makes this compound a candidate for pharmaceutical and materials science applications, particularly in enzyme inhibition or metal coordination chemistry .
Properties
IUPAC Name |
(2-pyridin-4-yl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBKSSGNHZFUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176618-90-8 | |
| Record name | [2-(pyridin-4-yl)-1,3-thiazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the thiazole ring . The reaction is usually carried out in solvents like toluene or ethyl acetate, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted thiazoles.
Scientific Research Applications
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol is a chemical compound that has gained interest in scientific research for its potential applications in chemistry, biology, medicine, and industry. The compound features a hydroxymethyl group attached to a thiazole ring, further substituted with a pyridine moiety.
Scientific Research Applications
*2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. It is also investigated as a bioactive molecule with potential antimicrobial and anticancer properties and studied for potential therapeutic effects, particularly in targeting specific enzymes or receptors. Additionally, it is utilized in developing new materials with specific electronic or optical properties.
*2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound with both pyridine and thiazole rings. Research indicates that thiazole derivatives, including *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol, exhibit significant antimicrobial activity. Studies have shown that it can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The biological activity is thought to be mediated through its interaction with various biological targets, such as enzyme inhibition, receptor modulation, and induction of ferroptosis.
Chemistry
In chemistry, *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol serves as a crucial building block in synthesizing complex molecules. Its structure allows for varied chemical modifications, making it valuable in creating diverse compounds with tailored properties. The thiazole and pyridine rings can interact with biological targets like enzymes and receptors.
Medicine
In medicine, *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol is explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industry utilizes *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol in developing new materials with specific electronic or optical properties.
Antimicrobial Efficacy
A study demonstrated that *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
The following table shows the effectiveness against various Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Enterococcus faecalis | 8.33 - 23.15 µM |
Cytotoxicity in Cancer Cells
In vitro assays revealed an IC value in the low nanomolar range for several cancer cell lines, indicating strong potential as an anticancer agent. A case study involving *2-(Pyridin-3-yl-1,3-thiazol-4-yl)methanol demonstrated its ability to inhibit tumor growth in murine models by modulating key signaling pathways associated with cell survival and proliferation.
Corrosion Inhibition
4-(pyridin-4-yl)thiazol-2-amine, a related compound, was synthesized and evaluated as a corrosion inhibitor . The results are summarized in the following table:
| Inhibitor | 10−4 c (M) | Medium of testing | Experimental techniques | η (%) |
|---|---|---|---|---|
| 4-(Pyridin-4-yl)thiazol-2-amine | 2 | 1 M HCl | EIS | 95.06 |
| 2-(Imidazol-2-yl)-pyridine | 2 | 1 M HCl | EIS | 90.3 |
| 1-(2-Pyridyl)-2-thiourea | 2 | 1 M HCl | EIS | 86.6 |
| 3-Pyridinecarboxaldehyde thiosemicarbazone | 2.5 | 1 M HCl | EIS | 88 |
| 3-Pyridinecarboxaldehyde-4-phenyl thiosemicarbazide | 2.5 | 1 M HCl | EIS | 90 |
| 4-Pyridinecarboxaldehyde-4-phenylthiosemicarbazide | 2.5 | 1 M HCl | EIS | 88 |
Mechanism of Action
The mechanism of action of [2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Physical Properties
Biological Activity
[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound that combines the structural features of pyridine and thiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure comprises a pyridine ring attached to a thiazole moiety, influencing its chemical reactivity and biological properties.
Thiazole derivatives, including this compound, are known for their diverse biological activities. The mechanisms through which these compounds exert their effects include:
- Target Interaction : Thiazole derivatives interact with various biological targets, including enzymes and receptors, leading to significant biochemical changes.
- Biochemical Pathways : These compounds have been shown to affect several metabolic pathways, resulting in downstream effects that contribute to their biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Bacillus subtilis | 4 | Strong |
| Candida albicans | 32 | Moderate |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, preventing proliferation.
- Induction of Apoptosis : It promotes apoptosis via intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size when treated with this compound .
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Bacterial Resistance : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics.
- Cancer Cell Line Testing : In experiments with various human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values ranging from 5 to 20 µM, indicating potent anticancer activity.
Q & A
Basic Research Question
- ¹H NMR : The methanol proton appears as a singlet at δ 4.75–4.85 ppm, while pyridyl protons resonate as doublets at δ 8.50–8.70 ppm (J = 5.6 Hz). Thiazole protons show distinct splitting patterns (e.g., δ 7.30 ppm, singlet) .
- IR Spectroscopy : Confirm hydroxyl group presence via O–H stretch at 3350–3450 cm⁻¹ and thiazole C=N absorption at 1640–1660 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peak at m/z 207.05 (C₉H₈N₂OS⁺) and fragmentation patterns (e.g., loss of –CH₂OH at m/z 162) .
How to design enzyme inhibition assays for evaluating the biological activity of this compound?
Advanced Research Question
Target enzymes like tyrosinase or acetylcholinesterase using a spectrophotometric assay. Prepare test solutions in DMSO (≤1% v/v) and dilute in phosphate buffer (pH 6.8).
- Protocol :
- Positive Control : Kojic acid (IC₅₀ = 12.5 µM for tyrosinase).
How to reconcile contradictory reports on the antimicrobial activity of thiazole derivatives?
Advanced Research Question
Contradictions often arise from variations in bacterial strains, compound solubility, or assay conditions.
- Experimental Replication : Test against standardized strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).
- Solubility Optimization : Use methanol co-solvents (≤2% v/v, validated for no antimicrobial activity) .
- Data Analysis : Perform dose-response curves (3 replicates) and compare with structural analogs (e.g., pyridine vs. benzene substitution effects) .
What computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity : LogP = 1.2 (moderate permeability).
- Solubility : -3.1 (LogS, moderate aqueous solubility).
- CYP450 Inhibition : High affinity for CYP3A4 (caution for drug-drug interactions).
Docking studies (AutoDock Vina) can model interactions with target proteins (e.g., SARS-CoV-2 main protease, docking score = -7.8 kcal/mol) .
How to analyze stability under varying pH and temperature conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
